4-Methoxymethoxyphenethylamine
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[4-(methoxymethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-8-13-10-4-2-9(3-5-10)6-7-11/h2-5H,6-8,11H2,1H3 |
InChI Key |
RILYNDPGQNWVJK-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted phenethylamines exhibit diverse biological and chemical behaviors based on their functional groups. Below is a detailed comparison of 4-methoxyphenethylamine with structurally related compounds.
4-Methoxyamphetamine (PMA)
PMA, a methylated analog, demonstrates potent stimulant and hallucinogenic properties due to its enhanced lipid solubility and affinity for serotonin receptors. Its α-methyl group prolongs metabolic stability, increasing toxicity risks compared to 4-methoxyphenethylamine .
N-Methyl-4-methoxyphenethylamine
The hydrochloride salt form (mp 179–182°C) is commonly used in research .
4-Hydroxy-3-methoxyphenethylamine Derivatives
The hydroxyl group in 4-hydroxy-3-methoxyphenethanol introduces hydrogen-bonding capacity, altering solubility and reactivity compared to the purely methoxy-substituted analog .
Ethoxy-Methoxy Substituted Analogues
Ethoxy substitutions increase steric bulk and electron-donating effects, which may influence receptor binding kinetics .
Preparation Methods
Synthesis of Anisole
The process begins with the methylation of phenol using methyl sulfate under alkaline conditions. A molar ratio of phenol:methyl sulfate:KOH = 1:1.5:2.5 achieves near-quantitative conversion to anisole at 85°C. The reaction is monitored via TLC, with distillation yielding 98% pure anisole.
Bromination to 4-Methoxybromobenzene
Anisole undergoes electrophilic bromination using bromine in the presence of pyridine as a catalyst. At 0–5°C, a 1:1.2 molar ratio of anisole:bromine produces 4-methoxybromobenzene in 95% yield after extraction with CCl₄.
Grignard Reaction with Ethylene Oxide
Magnesium reacts with 4-methoxybromobenzene in anhydrous tetrahydrofuran (THF) to form a Grignard reagent. Subsequent addition of ethylene oxide at 32–35°C generates 4-methoxyphenylethanol. The product is isolated via fractional distillation under reduced pressure (116–120°C at 133 Pa), achieving a 94% yield.
Tosylation and Phthalimide Displacement
The alcohol is converted to its tosylate using toluenesulfonyl chloride (TsCl) in dichloromethane. Reaction with potassium phthalimide in dimethylformamide (DMF) at 65°C for 9.5 hours forms the phthalimide-protected amine. Hydrazine hydrate cleavage in methanol yields 4-methoxyphenethylamine, with a final purity of 98.2% after distillation.
Table 1: Key Parameters for Grignard-Based Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Anisole synthesis | Phenol, methyl sulfate, KOH | 85°C, 2–3 h | 98 |
| Bromination | Br₂, pyridine, CCl₄ | 0–5°C, 12–13 h | 95 |
| Grignard reaction | Mg, ethylene oxide, THF | 32–35°C, 12 h | 94 |
| Tosylation | TsCl, triethylamine, CH₂Cl₂ | 12–15°C, 14–15 h | 98.2 |
| Amine liberation | Hydrazine hydrate, HCl | Reflux, 1.5 h | 96 |
Nitroaldol Reduction Pathway (CN102976958A)
Condensation of 4-Methoxybenzaldehyde with Nitromethane
The Henry reaction between 4-methoxybenzaldehyde and nitromethane in glacial acetic acid, catalyzed by ammonium acetate, produces 4-methoxy-β-nitrostyrene. At reflux (4–4.5 hours), this step achieves an 87.3% yield after recrystallization from THF/methanol.
Zinc-Mediated Nitro Group Reduction
Activated zinc powder (treated with 30% HCl) reduces the nitro compound in methanol. The reaction proceeds at 40–55°C over 4.5 hours, followed by extraction with chloroform and neutralization with saturated NaHCO₃. Distillation under reduced pressure yields 4-methoxy-β-phenethylamine with 85% purity.
Table 2: Performance Metrics for Nitroaldol Route
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitrostyrene synthesis | 4-Methoxybenzaldehyde, NH₄OAc | Reflux, 4 h | 87.3 |
| Zinc reduction | Zn, HCl, CHCl₃ | 40–55°C, 4.5 h | 85 |
Comparative Analysis of Industrial Viability
Cost and Scalability
-
The Grignard method () requires specialized equipment for anhydrous conditions but achieves higher yields (98.2% final step).
-
The nitroaldol route () uses cheaper reagents (Zn, HCl) but involves longer reaction times and lower yields (85%).
Emerging Trends and Unresolved Challenges
Catalytic Innovations
Recent patents omit catalytic asymmetric methods for chiral 4-methoxy derivatives—a gap in enantioselective synthesis.
Q & A
Basic Research Questions
Q. What are the key structural features of 4-Methoxymethoxyphenethylamine, and how do they influence its physicochemical properties?
- Answer : The compound features a phenethylamine backbone with a methoxy group attached to a phenyl ring (molecular formula: C₁₆H₁₉NO, molecular weight: ~245.35 g/mol) . The methoxy group enhances lipophilicity, improving membrane permeability and bioavailability. This structural characteristic is critical for interactions with neurotransmitter receptors (e.g., serotonin and dopamine receptors) in neuropharmacological studies . Physicochemical properties like logP and pKa can be experimentally determined via HPLC or potentiometric titration to guide solubility and stability assessments.
Q. What are the standard synthetic routes for this compound, and which reaction conditions are critical for high yield?
- Answer : Common methods include:
- Reductive amination : Using 4-methoxybenzaldehyde and phenethylamine with NaBH₄ or LiAlH₄ as reducing agents .
- Substitution reactions : Electrophilic aromatic substitution with methoxy precursors under controlled pH and temperature .
Critical conditions include inert atmospheres (to prevent oxidation), precise stoichiometry, and purification via column chromatography. Yields >70% are achievable with optimized reaction times (6–12 hours) and temperatures (25–60°C) .
Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?
- Answer :
- LC-MS/MS : For quantifying purity and detecting metabolites in biological matrices .
- NMR (¹H/¹³C) : To confirm structural integrity, particularly the methoxy (-OCH₃) and ethylamine (-CH₂CH₂NH₂) moieties .
- FT-IR : To identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design a study to assess this compound's pharmacokinetics and metabolic stability?
- Answer :
- In vitro assays : Use hepatic microsomes or S9 fractions to identify Phase I/II metabolites via LC-HRMS .
- In vivo models : Administer the compound to rodents, collect plasma/tissue samples at timed intervals, and quantify using validated LC-MS/MS methods .
- Data analysis : Apply non-compartmental modeling (e.g., Phoenix WinNonlin) to calculate AUC, t₁/₂, and clearance rates. Control for interspecies variability by cross-referencing human hepatocyte data .
Q. What experimental strategies resolve contradictions in reported receptor binding affinities of this compound?
- Answer :
- Systematic review : Follow PRISMA guidelines to aggregate and compare data from heterogeneous studies, controlling for variables like receptor subtype (e.g., 5-HT₂A vs. 5-HT₁A) and assay conditions (e.g., radioligand concentration) .
- Unified assay protocol : Standardize competitive binding assays (e.g., using [³H]ketanserin for 5-HT₂A) across labs, with triplicate measurements and negative controls (e.g., ketanserin as a reference antagonist) .
Q. How can computational modeling optimize the synthesis of this compound derivatives with enhanced CNS penetration?
- Answer :
- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with logBB (blood-brain barrier permeability) using software like Schrödinger .
- Docking simulations : Predict interactions with P-glycoprotein (P-gp) efflux transporters to prioritize derivatives with reduced substrate recognition .
- Validation : Synthesize top candidates and test permeability in MDCK-MDR1 cell monolayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
